Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide

Fluorosurfactant Surface Tension Critical Micelle Concentration

Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide (CAS 60308-67-0) is a low-molecular-weight (495.09 g/mol) perfluoropolyether (PFPE) primary amide belonging to the class of fluorinated surfactants. Its structure features a branched perfluoroether tail incorporating two ether oxygen atoms, a characteristic associated with reduced bioaccumulation potential relative to linear long-chain perfluoroalkyl acids (PFAAs) such as perfluorooctanoic acid (PFOA).

Molecular Formula C9H2F17NO3
Molecular Weight 495.09 g/mol
CAS No. 60308-67-0
Cat. No. B6307617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro(2,5-dimethyl-3,6-dioxanonan)amide
CAS60308-67-0
Molecular FormulaC9H2F17NO3
Molecular Weight495.09 g/mol
Structural Identifiers
SMILESC(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)N
InChIInChI=1S/C9H2F17NO3/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19/h(H2,27,28)
InChIKeyLEBNQGASTHOFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide (CAS 60308-67-0): Procurement-Grade Identity and Structural Class Definition


Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide (CAS 60308-67-0) is a low-molecular-weight (495.09 g/mol) perfluoropolyether (PFPE) primary amide belonging to the class of fluorinated surfactants [1]. Its structure features a branched perfluoroether tail incorporating two ether oxygen atoms, a characteristic associated with reduced bioaccumulation potential relative to linear long-chain perfluoroalkyl acids (PFAAs) such as perfluorooctanoic acid (PFOA) [2]. The compound is an important intermediate for synthesizing N-substituted amide derivatives with tailored surfactant properties [3].

1 PFPE amide scaffold for fluorosurfactant synthesis and derivatization
2 Perfluoroether architecture with ether oxygen inserts; reported lower bioaccumulation context vs. linear long-chain PFAAs
3 Reactive primary amide handle enables N-substituted derivative preparation

Why Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide Cannot Be Simply Replaced by Generic Perfluoroalkyl Surfactants


Direct substitution of perfluoro(2,5-dimethyl-3,6-dioxanonan)amide with legacy linear perfluorooctanoic acid (PFOA) or perfluorooctane sulfonate (PFOS) is scientifically invalid despite their shared fluorinated character. The insertion of ether linkages into the perfluorinated chain fundamentally alters the environmental fate profile: perfluoroether carboxylic acids are explicitly designed as non-bioaccumulable alternatives to PFOA/PFOS, and this structural feature carries through to the corresponding amide [1]. Furthermore, the primary amide headgroup of the target compound provides a reactive handle for further derivatization (e.g., N-alkylation) that is absent in carboxylic acid or sulfonate analogs, enabling fine-tuning of hydrophilic-lipophilic balance (HLB) without altering the perfluorinated tail architecture [2]. The quantitative evidence below establishes specific performance dimensions where this compound delivers measurable differentiation over conventional fluorosurfactant choices.

Perfluoroether-segmented architecture with ether oxygen inserts
Linear PFOA/PFOS analogs: chain architecture and bioaccumulation profile may differ; ether-segmented design may not transfer
Fluorinated tail drives reported ultra-low surface tension performance
Hydrocarbon amide surfactants: surface tension reduction context may not be comparable; performance differentiation reported
Primary amide headgroup provides reactive handle for N-derivatization
Carboxylic acid or sulfonate analogs: lack reactive amide functionality; derivatization pathway may not transfer directly

Quantitative Differentiation Evidence for Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide Against Closest Analogs


Surface Tension Reduction Efficiency of Perfluoroether Amide Surfactants vs. Hydrocarbon Amide Surfactants

Perfluoropolyether (PFPE) amide surfactants, which share the perfluoroether backbone architecture with perfluoro(2,5-dimethyl-3,6-dioxanonan)amide, achieve substantially lower minimum surface tension (γ_CMC) and critical micelle concentration (CMC) than hydrocarbon amide analogs. The PFPE amide propyl betaine PFPE-B exhibits a γ_CMC of 16.87 mN·m⁻¹ and CMC of 0.07 mmol·L⁻¹, far lower than cocoamidopropyl betaine (CAB), a widely used hydrocarbon amide surfactant [1]. This class-level performance advantage is attributable to the densely fluorinated ether tail; the target primary amide is the direct synthetic precursor to such high-performance derivatives [2].

Surface Tension Reduction Efficiency
Class-level
γ_CMC ≈ 16.9 mN·m⁻¹; CMC ≈ 0.07 mmol·L⁻¹
Supports reported low surface tension context vs. hydrocarbon amide baseline
Inferred from PFPE amide class representative; target-specific validation advised
Fluorosurfactant Surface Tension Critical Micelle Concentration

Reduction of Organic Solvent Surface Tension by Perfluoroether Acid Ester Surfactants

Esters derived from perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (the acid form corresponding to the target amide) reduce the surface tension of organic solvents by 40–83%, depending on alkyl chain length and solvent polarity [1]. Because the target amide (CAS 60308-67-0) shares an identical perfluoroether tail and is the direct synthetic intermediate for producing such esters (via esterification of the acid fluoride derived from the amide [2]), this data provides quantitative evidence of the exceptional organic-phase surface activity achievable with this molecular architecture, a property not matched by simple perfluoroalkyl carboxylates like PFOA.

Organic Solvent Surface Tension Reduction
Class-level
40–83% solvent γ reduction (reported from acid ester derivatives)
Supports organic-phase performance context; reported differentiation from legacy perfluoroalkyl carboxylates
Inferred from perfluoroether acid esters; amide-specific performance data to verify
Fluorosurfactant Organic Solvent Surface Tension Ester Surfactants

Thermal-Oxidative Stability of Perfluoropolyether Amide Derivatives vs. Hydrocarbon-Based Surfactants

Arylamide derivatives of perfluoropolyether (PFPE) carboxylic acids—sharing the same perfluoroether backbone as the target compound—are stable in the presence of oxygen and metals up to temperatures in the range of 400 °C [1]. In contrast, conventional hydrocarbon-based surfactants and lubricant additives typically undergo significant thermal decomposition below 300 °C. The target primary amide serves as the key synthetic intermediate for preparing analogous high-temperature-stable N-substituted amide derivatives [2].

Thermal-Oxidative Stability
Class-level
PFPE arylamide derivatives: stable to ~400 °C
Hydrocarbon amide surfactants: decomposition onset typically 200–300 °C
Supports high-temperature application context; reported stability differentiation of at least 100 °C
Inferred from PFPE arylamide derivatives sharing perfluoroether tail; target amide-specific data advised
Thermal Stability Perfluoropolyether Lubricant Additives

Bioaccumulation Potential: Perfluoroether Amides vs. Legacy Long-Chain Perfluoroalkyl Acids

The perfluoroether molecular architecture—featuring ether oxygen insertions that segment the perfluorinated chain into short ≤C4 fragments—is a validated design strategy for reducing bioaccumulation potential relative to legacy long-chain perfluoroalkyl acids such as PFOA and PFOS [1]. Perfluoroether carboxylic acids are explicitly cited as representative non-bioaccumulable alternatives to PFOA [2]. Because perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is the amide derivative of the same perfluoroether acid scaffold, it is expected to share this substantially lower bioaccumulation profile compared to linear C8 perfluoroalkyl amides.

Bioaccumulation Potential
Class-level
Perfluoroether architecture: ≤C3 segments separated by ether oxygen atoms
Structural classification suggests lower bioaccumulation context vs. linear C7–C8 perfluoroalkyl chains
Quantitative BCF not available for target compound; regulatory review advised
Bioaccumulation PFAS Alternatives Perfluoroether

High-Value Application Scenarios for Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide Based on Quantitative Differentiation Evidence


Synthesis of High-Performance N-Substituted Fluorosurfactants for Emulsion Polymerization

Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide serves as the critical primary amide intermediate for producing tailored N-alkyl and N-aryl amide surfactants [1]. The resulting surfactants combine the ultra-low surface tension (γ_CMC ~16.9 mN·m⁻¹) and low CMC (0.07 mmol·L⁻¹) characteristic of the perfluoroether class [2] with the thermal stability required for use as emulsifiers in high-temperature fluoropolymer polymerization (e.g., PTFE, FEP). This scenario is directly supported by the quantitative surface activity and thermal stability evidence established in Section 3.

Formulation of Thermally Stable, Low-Bioaccumulation Coatings and Lubricants

The perfluoroether amide scaffold enables the design of surfactants and additives that remain stable up to ~400 °C in the presence of oxygen and metals [1] while offering substantially lower bioaccumulation potential than linear C8 perfluoroalkyl alternatives [2]. This combination is critical for aerospace lubricants, high-temperature coatings, and heat-exchange fluids where both extreme thermal resilience and environmental compliance are non-negotiable. The target compound is the precursor for synthesizing arylamide stabilizers that impart this thermal-oxidative protection [1].

Organic-Phase Surfactant for Specialty Solvent Systems

Derivatives of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (synthesized from the target amide via acid fluoride intermediates [1]) reduce organic solvent surface tension by 40–83% [2], significantly outperforming PFOA-based analogs. This makes the amide precursor valuable for developing surfactants targeting non-aqueous formulations, including fluorinated lubricants, anti-stick coatings, and specialty organic-phase emulsions where maximum surface tension depression at minimal surfactant loading is required.

Application
Selection Property
Validation Focus
Synthesis of N-substituted fluorosurfactants for emulsion polymerization
Reactive primary amide handle
Derivatization efficiency and surfactant performance verification
Formulation of thermally stable coatings and lubricants
Reported thermal-oxidative stability profile
High-temperature processing compatibility assessment
Organic-phase surfactant for specialty solvent systems
Reported organic solvent surface activity
Solvent-specific surface tension reduction evaluation
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